3-(1H-1,2,4-triazol-3-yl)propanal
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Overview
Description
3-(1H-1,2,4-triazol-3-yl)propanal is a chemical compound that features a triazole ring, a five-membered ring containing three nitrogen atoms. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-3-yl)propanal typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions. For instance, the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine can yield triazole derivatives . Another approach is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides .
Industrial Production Methods
Industrial production of triazole derivatives, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(1H-1,2,4-triazol-3-yl)propanoic acid.
Reduction: 3-(1H-1,2,4-triazol-3-yl)propanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-triazol-3-yl)propanal involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, such as those involved in cell division and growth . The triazole ring’s ability to form hydrogen bonds and interact with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diaryl-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones
Uniqueness
3-(1H-1,2,4-triazol-3-yl)propanal is unique due to its specific structure, which includes an aldehyde group attached to the triazole ring. This structural feature allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities, such as enzyme inhibition, make it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
2229541-79-9 |
---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
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